molecular formula C7H3ClFKO2 B6266455 potassium 2-chloro-4-fluorobenzoate CAS No. 1803608-01-6

potassium 2-chloro-4-fluorobenzoate

Cat. No.: B6266455
CAS No.: 1803608-01-6
M. Wt: 212.6
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Description

Potassium 2-chloro-4-fluorobenzoate is an organic compound with the molecular formula C7H3ClFKO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-chloro-4-fluorobenzoate can be synthesized through several methods. One common approach involves the diazotization of 2-chloro-4-fluoroaniline, followed by a reaction with cuprous cyanide to form 2-chloro-4-fluorobenzonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 2-chloro-4-fluorobenzoic acid, which is subsequently neutralized with potassium hydroxide to form this compound .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using environmentally friendly reagents and optimized reaction conditions to ensure high yield and purity. The process avoids the use of expensive noble metal catalysts and highly toxic reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates.

    Oxidation: Products include 2-chloro-4-fluorobenzoic acid.

    Reduction: Products include 2-chloro-4-fluorobenzyl alcohol.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Potassium 2-chloro-4-fluorobenzoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of various pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The compound’s fluorine atom plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-chlorobenzoate
  • Potassium 4-fluorobenzoate
  • Potassium 2-bromo-4-fluorobenzoate

Uniqueness

Potassium 2-chloro-4-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This dual substitution enhances its reactivity and makes it a valuable intermediate in various chemical reactions and applications.

Properties

CAS No.

1803608-01-6

Molecular Formula

C7H3ClFKO2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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